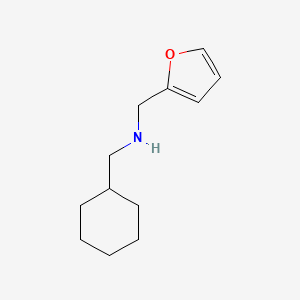![molecular formula C17H14ClN3 B12482742 2-[(E)-(4'-chlorobiphenyl-4-yl)diazenyl]-1-methyl-1H-pyrrole](/img/structure/B12482742.png)
2-[(E)-(4'-chlorobiphenyl-4-yl)diazenyl]-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a diazenyl linkage
Preparation Methods
The synthesis of 2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole typically involves a series of organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as CuCl . The reaction conditions often require controlled temperatures and specific reagents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the diazenyl linkage, leading to the formation of amines.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules are of interest for developing new biochemical assays and probes.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole exerts its effects involves its interaction with molecular targets through its diazenyl and biphenyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole stands out due to its unique combination of a biphenyl group and a diazenyl linkage. Similar compounds include:
- 2-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-1-methylpyrrole
- 2-[(1E)-2-(4-chlorophenyl)-N-(isopropoxycarbonyl)-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Properties
Molecular Formula |
C17H14ClN3 |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)phenyl]-(1-methylpyrrol-2-yl)diazene |
InChI |
InChI=1S/C17H14ClN3/c1-21-12-2-3-17(21)20-19-16-10-6-14(7-11-16)13-4-8-15(18)9-5-13/h2-12H,1H3 |
InChI Key |
JFEVHSFLDJAJAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide](/img/structure/B12482662.png)
![Ethyl 3-{[(3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482664.png)
![4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482666.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12482689.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
![Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B12482699.png)
![N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12482707.png)
![Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B12482712.png)


![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B12482721.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12482722.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B12482730.png)
